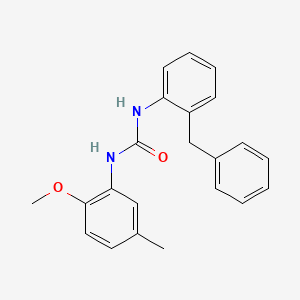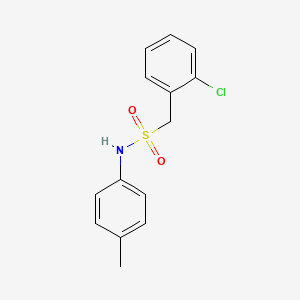
1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide, also known as MRS 2578, is a selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor that is activated by ADP and plays a crucial role in platelet aggregation, thrombosis, and hemostasis. MRS 2578 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, cancer, and inflammation.
Wirkmechanismus
1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 acts as a selective antagonist of the P2Y1 receptor by binding to the receptor and preventing its activation by ADP. The P2Y1 receptor is involved in platelet aggregation, thrombosis, and hemostasis, and its inhibition by 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 results in reduced platelet activation and thrombus formation.
Biochemical and Physiological Effects:
1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 has been shown to have several biochemical and physiological effects. In platelets, 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 inhibits ADP-induced platelet aggregation and reduces thrombus formation. In cancer cells, 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 inhibits the growth and metastasis of cancer cells by blocking the P2Y1 receptor. In inflammation, 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 reduces the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 in lab experiments is its selectivity for the P2Y1 receptor, which allows for specific targeting of this receptor without affecting other receptors. However, one of the limitations of using 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 is its relatively low potency compared to other P2Y1 receptor antagonists, which may require higher concentrations for effective inhibition.
Zukünftige Richtungen
There are several future directions for research on 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578. One potential area of research is the development of more potent P2Y1 receptor antagonists that can be used at lower concentrations. Another area of research is the investigation of the potential therapeutic applications of 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 in other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, the development of more advanced methods for synthesizing 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 may lead to more efficient and cost-effective production of this compound.
Synthesemethoden
1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 can be synthesized by reacting 2-chlorobenzenesulfonyl chloride with 4-methylphenylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-methylmorpholine to yield the final product.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 has been studied extensively for its potential therapeutic applications in various diseases. In cardiovascular diseases, 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 has been shown to inhibit platelet aggregation and thrombus formation, making it a potential anti-thrombotic agent. In cancer, 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 has been shown to inhibit the growth and metastasis of cancer cells by blocking the P2Y1 receptor. In inflammation, 1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide 2578 has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-11-6-8-13(9-7-11)16-19(17,18)10-12-4-2-3-5-14(12)15/h2-9,16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLWTPDMSOVKKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-N-(4-methylphenyl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

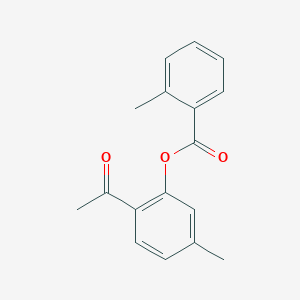
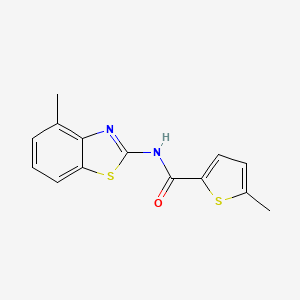
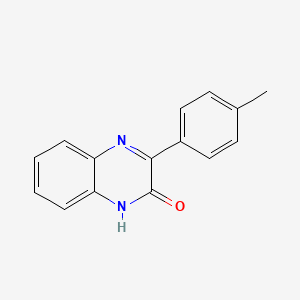
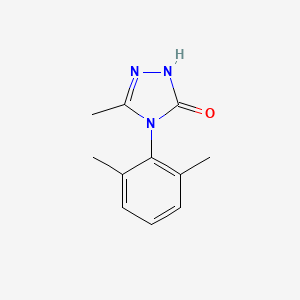
![5-[(4-tert-butylphenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5714857.png)
![2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5714864.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714891.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}butanamide](/img/structure/B5714895.png)
![3-[1-[(aminocarbonothioyl)amino]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5714897.png)
![1-(2-ethoxyphenyl)-4-[3-(2-furyl)acryloyl]piperazine](/img/structure/B5714902.png)
![17-[(3-hydroxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5714903.png)
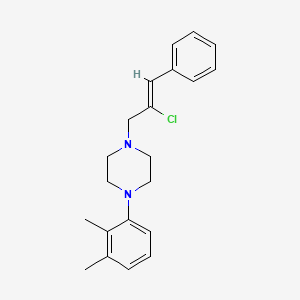
![2,3-dimethyl-1-[(2-pyrimidinylthio)acetyl]-1H-indole](/img/structure/B5714921.png)
